molecular formula C14H17N3O7S B14427854 Butanoic acid, 4-((4-((((methylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-4-oxo-, methyl ester CAS No. 85877-87-8

Butanoic acid, 4-((4-((((methylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-4-oxo-, methyl ester

Cat. No.: B14427854
CAS No.: 85877-87-8
M. Wt: 371.37 g/mol
InChI Key: UDDQDBBRSCYMAS-UHFFFAOYSA-N
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Description

Butanoic acid, 4-((4-((((methylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-4-oxo-, methyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a butanoic acid backbone, a sulfonyl group, and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-((4-((((methylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-4-oxo-, methyl ester typically involves multiple steps. One common method involves the reaction of butanoic acid derivatives with sulfonyl chlorides and methyl esters under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process typically includes the initial synthesis of intermediate compounds, followed by their conversion into the final product through a series of chemical reactions. The use of high-pressure and high-temperature conditions may be employed to increase the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-((4-((((methylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-4-oxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions can vary widely, including different temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Butanoic acid, 4-((4-((((methylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-4-oxo-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in studies of enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which butanoic acid, 4-((4-((((methylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-4-oxo-, methyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include multiple steps and intermediates.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 4-methoxy-, methyl ester: This compound has a similar butanoic acid backbone but differs in the presence of a methoxy group instead of the sulfonyl and amino groups.

    Benzenebutanoic acid, 4-amino-, methyl ester: This compound has a similar structure but includes an amino group attached to a benzene ring.

Uniqueness

Butanoic acid, 4-((4-((((methylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-4-oxo-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

85877-87-8

Molecular Formula

C14H17N3O7S

Molecular Weight

371.37 g/mol

IUPAC Name

methyl 4-[4-[methylamino(oxaldehydoyl)sulfamoyl]anilino]-4-oxobutanoate

InChI

InChI=1S/C14H17N3O7S/c1-15-17(13(20)9-18)25(22,23)11-5-3-10(4-6-11)16-12(19)7-8-14(21)24-2/h3-6,9,15H,7-8H2,1-2H3,(H,16,19)

InChI Key

UDDQDBBRSCYMAS-UHFFFAOYSA-N

Canonical SMILES

CNN(C(=O)C=O)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OC

Origin of Product

United States

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